5-chloro-3-methyl-1H-indole
Overview
Description
5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely studied due to its diverse biological activities and applications. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The primary targets of 5-chloro-3-methyl-1H-indole It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Pharmacokinetics
The ADME properties of This compound One source suggests that similar compounds have high gi absorption , which could suggest good bioavailability for this compound.
Result of Action
The molecular and cellular effects of This compound Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methyl-1H-indole interacts with multiple receptors, making it a valuable candidate for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent growth inhibitory effects against H37Rv Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the starting materials would be 5-chloro-2-methylphenylhydrazine and an appropriate aldehyde or ketone.
Another method involves the cyclization of 2-chloro-3-methylphenylhydrazine with an appropriate reagent under acidic conditions . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to the electron-rich nature of the ring.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 5,7-dichloro-3-methyl-1H-indole, while oxidation can produce 5-chloro-3-methylindole-2-carboxylic acid .
Scientific Research Applications
5-chloro-3-methyl-1H-indole has various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
3-methyl-1H-indole: Lacks the chlorine atom at the 5-position, which may influence its properties and applications.
5-bromo-3-methyl-1H-indole: Similar structure with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEBJGCQVFUVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452050 | |
Record name | 5-chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71095-42-6 | |
Record name | 5-chloro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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